molecular formula C10H6Na2O7S2 B1313761 Sodium 8-hydroxynaphthalene-1,6-disulfonate CAS No. 83732-80-3

Sodium 8-hydroxynaphthalene-1,6-disulfonate

Cat. No.: B1313761
CAS No.: 83732-80-3
M. Wt: 348.3 g/mol
InChI Key: KFHVAHCQOBQJQA-UHFFFAOYSA-L
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Description

Sodium 8-hydroxynaphthalene-1,6-disulfonate is a synthetic organic compound with the molecular formula C10H6Na2O7S2. It is a derivative of naphthalene and is known for its yellow-green fluorescent properties. This compound is widely used in various scientific applications due to its unique physicochemical properties.

Preparation Methods

Sodium 8-hydroxynaphthalene-1,6-disulfonate can be synthesized by the condensation of 8-hydroxy-1-naphthylamine with sulfuric acid. The synthesis reaction forms a disulfonic acid derivative of naphthalene via the p-quinoneimine intermediate. The compound can be characterized by various techniques such as nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Sodium 8-hydroxynaphthalene-1,6-disulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Sodium 8-hydroxynaphthalene-1,6-disulfonate is a versatile compound used in various fields of scientific research:

    Chemistry: It is used as a fluorescent probe to study the interaction between biomolecules like DNA and proteins.

    Biology: The compound is known to bind selectively to double-stranded DNA over single-stranded DNA, making it useful in studying DNA conformational changes.

    Medicine: It is used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in organic synthesis, catalysis, and material science due to its unique properties.

Comparison with Similar Compounds

Sodium 8-hydroxynaphthalene-1,6-disulfonate can be compared with other similar compounds such as disodium 1,8-dihydroxy-naphthalene-3,6-disulfonate (chromotropic acid). While both compounds are derivatives of naphthalene and possess fluorescent properties, this compound is unique in its selective binding to double-stranded DNA and its use as a fluorescent probe in biochemical studies .

Similar compounds include:

  • Disodium 1,8-dihydroxy-naphthalene-3,6-disulfonate
  • Sodium 3-hydroxy-4-naphthoic acid-6,8-disulfonate

Properties

IUPAC Name

disodium;8-hydroxynaphthalene-1,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVAHCQOBQJQA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232599
Record name Disodium 8-hydroxynaphthalene-1,6-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-80-3
Record name Disodium 8-hydroxynaphthalene-1,6-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 8-hydroxynaphthalene-1,6-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 8-hydroxynaphthalene-1,6-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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